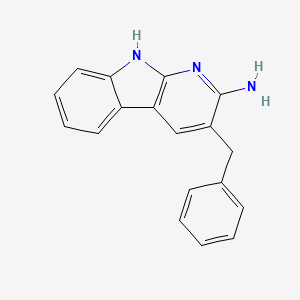
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is a heterocyclic aromatic amine. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a pyridoindole core with an amine group at the second position and a phenylmethyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .
Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents under mild conditions to form the indole ring . The reaction conditions for these methods often include the use of strong acids like hydrochloric acid or sulfuric acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with cellular processes . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Similar structure but lacks the phenylmethyl group.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Similar indole core but with different substituents.
Uniqueness
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79801-93-7 |
|---|---|
Formule moléculaire |
C18H15N3 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
3-benzyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C18H15N3/c19-17-13(10-12-6-2-1-3-7-12)11-15-14-8-4-5-9-16(14)20-18(15)21-17/h1-9,11H,10H2,(H3,19,20,21) |
Clé InChI |
AUQUJWULXAYVRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=C(NC4=CC=CC=C43)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
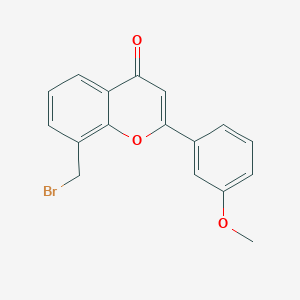
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
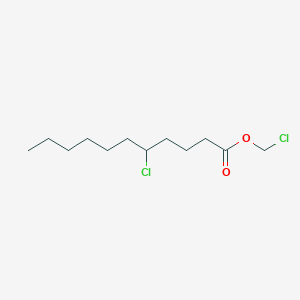
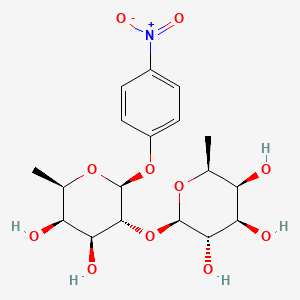
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
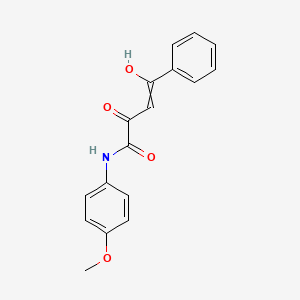
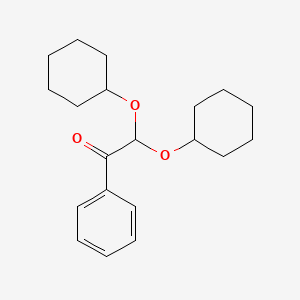
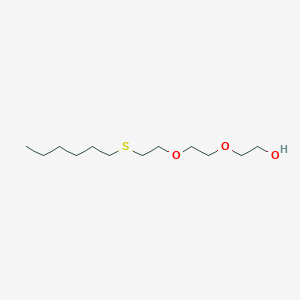
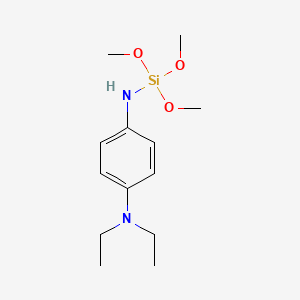
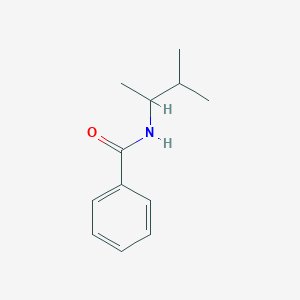
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
